TH6342 Shows Low Micromolar Potency Against Multiple SAMHD1 Substrates Compared to Inactive Control TH7126
TH6342 inhibits the enzymatic activity of SAMHD1 against the physiological substrate dGTP and the chemotherapeutic metabolites ara-CTP and Cl-F-ara-ATP with low micromolar IC50 values, whereas the closely related analog TH7126 shows minimal inhibition, confirming the specificity of the chemotype. [1]
| Evidence Dimension | In vitro inhibition of SAMHD1 hydrolase activity |
|---|---|
| Target Compound Data | IC50 = 9.6 μM (dGTP), 5.8 μM (ara-CTP), 11.0 μM (Cl-F-ara-ATP) |
| Comparator Or Baseline | TH7126: Minimal inhibition |
| Quantified Difference | TH7126 is inactive; IC50 values for TH6342 are in the low micromolar range |
| Conditions | Enzyme-coupled MG assay, 37°C |
Why This Matters
This confirms TH6342's activity is specific to the SAMHD1 target and that minor structural changes (as in TH7126) abolish activity, making TH6342 a suitable active probe and TH7126 a validated negative control.
- [1] Zhang SM, et al. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. iScience. 2024;27(2):108907. View Source
